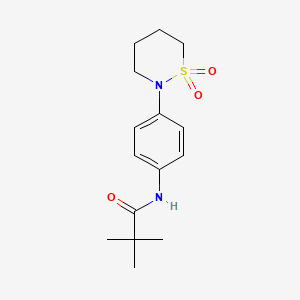
N-(4-(1,1-二氧化-1,2-噻嗪烷-2-基)苯基)叔丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide” is a complex organic molecule. It likely contains a thiazinan ring, which is a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom . The term “1,1-dioxido” suggests the presence of two oxygen atoms, likely in the form of sulfoxide groups attached to the sulfur atom in the thiazinan ring . The “pivalamide” part of the name suggests the presence of a pivaloyl (or tert-butylcarbonyl) group, which is a type of acyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide” are not available. Such properties would include melting point, boiling point, solubility in various solvents, and stability under various conditions .科学研究应用
Antimicrobial Activity
The compound’s antimicrobial properties make it a promising candidate for combating bacterial and fungal infections. Researchers have explored its effectiveness against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Mechanistic studies reveal that specific functional groups attached to the ring contribute to its antimicrobial activity .
Antiviral Potential
Studies have investigated the compound’s ability to inhibit viral replication. It shows promise as an antiviral agent, particularly against certain RNA viruses. Researchers are keen on understanding its mode of action and optimizing its antiviral properties .
Antihypertensive Effects
The compound has demonstrated antihypertensive activity, suggesting its potential in managing high blood pressure. Researchers have explored its impact on vascular function and blood pressure regulation. Further investigations are ongoing to elucidate the underlying mechanisms .
Antidiabetic Properties
Interest lies in its role as an antidiabetic agent. Researchers have studied its effects on glucose metabolism, insulin sensitivity, and pancreatic function. The compound may offer novel therapeutic avenues for diabetes management .
Anticancer Applications
Preliminary studies indicate that the compound exhibits cytotoxic effects against cancer cells. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancer. The compound’s unique structure may interfere with cancer cell growth and survival pathways .
KATP Channel Activation
The compound modulates KATP (ATP-sensitive potassium) channels, which play a crucial role in cellular energy balance and insulin secretion. Researchers are exploring its potential as a KATP channel activator, with implications for diabetes treatment .
AMPA Receptor Modulation
AMPA receptors are essential for synaptic transmission and memory formation. The compound has been studied as an AMPA receptor modulator, potentially influencing neuronal excitability and synaptic plasticity .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUTWCLDHSSWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

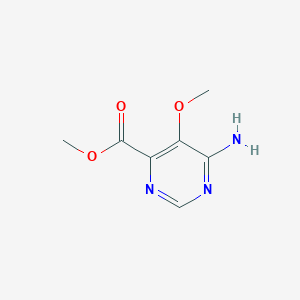
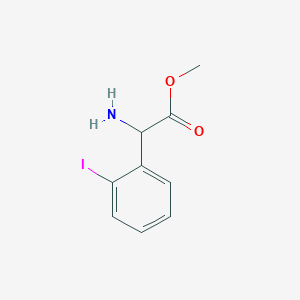
![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)
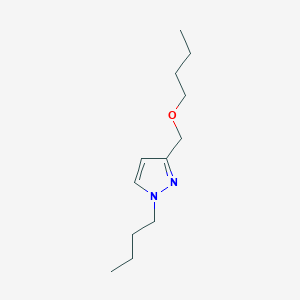
![N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2538032.png)
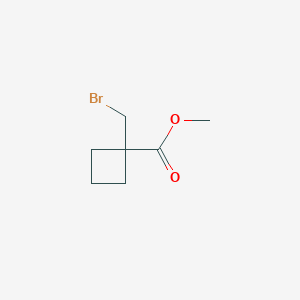
![methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538036.png)
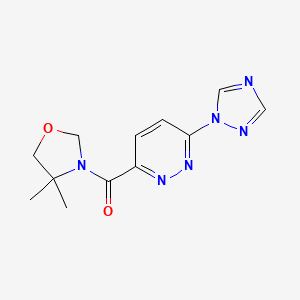
![N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea](/img/structure/B2538040.png)
![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)

![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)